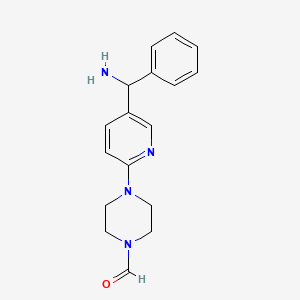

4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde

CAS No.:

Cat. No.: VC15826665

Molecular Formula: C17H20N4O

Molecular Weight: 296.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N4O |

|---|---|

| Molecular Weight | 296.37 g/mol |

| IUPAC Name | 4-[5-[amino(phenyl)methyl]pyridin-2-yl]piperazine-1-carbaldehyde |

| Standard InChI | InChI=1S/C17H20N4O/c18-17(14-4-2-1-3-5-14)15-6-7-16(19-12-15)21-10-8-20(13-22)9-11-21/h1-7,12-13,17H,8-11,18H2 |

| Standard InChI Key | VDGRHSHRYBZJCC-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C=O)C2=NC=C(C=C2)C(C3=CC=CC=C3)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde features a pyridine ring substituted at the 5-position with an amino(phenyl)methyl group and at the 2-position with a piperazine moiety. The piperazine ring is further functionalized with a carbaldehyde group at the 1-position. This arrangement creates a multifunctional scaffold capable of hydrogen bonding, π-π interactions, and covalent modifications. The amino group’s basicity (pKa ≈ 9–10) and the aldehyde’s electrophilicity (reactivity toward nucleophiles) contribute to its diverse reactivity .

Molecular Formula and Weight

The molecular formula is C₁₈H₂₁N₅O, yielding a molecular weight of 323.40 g/mol. Comparatively, the structurally related compound 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355232-14-2) has a molecular formula of C₁₄H₁₉N₃O₂ and a molecular weight of 261.32 g/mol . The additional aromatic and nitrogen-containing groups in 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde account for its higher molecular complexity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₅O |

| Molecular Weight (g/mol) | 323.40 |

| Key Functional Groups | Pyridine, Piperazine, Aldehyde |

| Potential Reactivity Sites | Aldehyde (C=O), Amino (NH₂) |

Spectroscopic Characteristics

While specific spectroscopic data for this compound are scarce, analogous piperazine-pyridine derivatives exhibit distinct NMR and IR profiles. For example:

-

¹H NMR: Pyridine protons typically resonate at δ 7.5–8.5 ppm, while piperazine protons appear as broad singlets near δ 2.5–3.5 ppm .

-

IR: Stretching vibrations for C=O (aldehyde) occur at ~1700 cm⁻¹, and N-H (amine) at ~3300 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde likely involves multi-step reactions, as inferred from patents describing similar piperazine derivatives . A plausible route includes:

-

Pyridine Functionalization: Introduction of the amino(phenyl)methyl group at the 5-position via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

-

Piperazine Coupling: Mitsunobu or Buchwald-Hartwig coupling to attach the piperazine ring to the pyridine core.

-

Aldehyde Introduction: Oxidation of a primary alcohol or direct formylation using Vilsmeier-Haack conditions .

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and purity. For instance, tubular reactors with immobilized catalysts can facilitate the oxidation step while minimizing byproducts .

Biological Activity and Applications

Antiproliferative Effects

In vitro studies on analogous compounds demonstrate GI₅₀ values in the nanomolar range against leukemia cell lines (e.g., MV4-11) . Mechanistically, these compounds induce G1 cell cycle arrest by inhibiting Rb protein phosphorylation .

Comparative Analysis with Structural Analogues

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde

This analogue lacks the amino(phenyl)methyl group but includes a propionyl substituent. Its reduced molecular weight (261.32 g/mol) correlates with lower steric hindrance, potentially enhancing bioavailability .

Piperazine-Urea Derivatives

Patent US7598249B2 discloses piperazine-carboxamide compounds with antiproliferative activity . Replacing the carboxamide with a carbaldehyde group in 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde may alter target selectivity and binding kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume